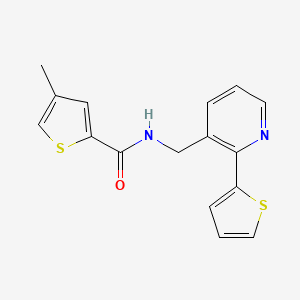

4-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c1-11-8-14(21-10-11)16(19)18-9-12-4-2-6-17-15(12)13-5-3-7-20-13/h2-8,10H,9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCLRKBYZRFEMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Formation of the pyridine ring: This can be synthesized through the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Coupling of the thiophene and pyridine rings: This step often involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide.

Chemical Reactions Analysis

4-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

4-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It has been investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking . This binding inhibits the activity of the target enzymes or receptors, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include N-(2-nitrophenyl)thiophene-2-carboxamide (compound I) and N-(2-nitrophenyl)furan-2-carboxamide (2NPFC), both studied for their crystallographic and biological properties . Below is a detailed comparison:

Structural Features

Research Findings and Implications

- Crystal Packing : Compound I forms weak C–H⋯O/S interactions without classical hydrogen bonds, leading to layered molecular packing . The target compound’s pyridine nitrogen may introduce stronger intermolecular interactions (e.g., N–H⋯O), altering solubility and crystallinity.

- Drug Design : Replacing nitro groups with pyridine-thiophene moieties could reduce toxicity while maintaining bioactivity, making the target compound a promising candidate for further pharmacological screening.

Biological Activity

The compound 4-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a member of the thiophene-carboxamide class, which has garnered attention due to its potential biological activities, particularly in antibacterial and anti-inflammatory contexts. This article reviews the current understanding of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a thiophene ring, a pyridine moiety, and a carboxamide functional group, which are critical for its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar thiophene derivatives. For instance, compounds derived from N-(4-methylpyridin-2-yl) thiophene-2-carboxamides demonstrated significant activity against Extended-Spectrum Beta-Lactamase (ESBL) producing Escherichia coli strains. The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) were determined through agar diffusion methods, indicating promising antibacterial effects.

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 4a | 10 | 20 | 15 ± 2 |

| 4c | 5 | 10 | 20 ± 3 |

These results suggest that compounds 4a and 4c could serve as effective inhibitors against ESBL-producing bacteria, with 4c showing the highest activity.

Anti-inflammatory Activity

In addition to antibacterial properties, related compounds have shown potential anti-inflammatory effects. Research indicates that thiophene derivatives can inhibit pro-inflammatory cytokines and modulate inflammatory pathways. The specific mechanisms often involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Case Studies

- Study on ESBL-producing E. coli : A recent study evaluated the efficacy of various thiophene derivatives against clinical isolates of ESBL-producing E. coli. Compounds were tested at multiple concentrations, revealing a dose-dependent increase in antibacterial activity. The findings emphasized the importance of structural modifications for enhancing bioactivity.

- In vivo Studies : Preliminary in vivo studies using animal models have indicated that certain thiophene derivatives exhibit reduced inflammation markers in tissues following induced inflammatory responses. These studies support the potential therapeutic applications of these compounds in treating infections and inflammatory diseases.

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between these compounds and their biological targets better. For instance, docking simulations revealed that certain derivatives bind effectively to the active sites of bacterial enzymes such as beta-lactamases.

Table 2: Docking Results

| Compound | Target Protein | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|---|

| 4a | β-lactamase | -8.5 | Hydrogen bonds & π-stacking |

| 4c | β-lactamase | -9.0 | Hydrophobic interactions |

These interactions are critical for the design of novel inhibitors aimed at overcoming antibiotic resistance.

Q & A

Q. Why do computational models sometimes fail to predict the compound’s solubility accurately?

- Methodological Answer : Classical models (e.g., General Solubility Equation) neglect polymorphic forms or aggregation. Use molecular dynamics (MD) simulations with explicit solvent molecules to account for solvation entropy. Experimentally, measure solubility via shake-flask method (e.g., in PBS pH 7.4) and correlate with COSMO-RS predictions .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.